molecular formula C18H16F3N3O4S B6540571 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1021253-72-4

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Katalognummer: B6540571
CAS-Nummer: 1021253-72-4
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: JBCZPWHTMNJUTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazone core fused with a furan moiety via a three-carbon propyl linker. The sulfonamide group is substituted with a trifluoromethyl (-CF₃) group at the para position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-pyridazone system may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Eigenschaften

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCZPWHTMNJUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide typically involves a multi-step organic synthesis process. A potential route begins with the preparation of 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine, which is then functionalized with a propyl group through a series of nucleophilic substitution reactions. Subsequent sulfonation using sulfonyl chloride derivatives, and finally, trifluoromethylation yields the target compound. The reaction conditions are carefully controlled, often requiring specific catalysts and temperatures to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with adjustments to reaction vessels, purification techniques, and handling of reagents. Automated and continuous flow systems are typically employed to ensure consistent quality and efficiency. These systems maintain stringent controls over temperature, pressure, and reaction times to achieve optimal production outcomes.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: Often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: The compound can be reduced using agents like lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in aqueous solutions under mild acidic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

  • Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated or alkylated benzene sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide has a broad range of applications in scientific research, including:

  • Chemistry: As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, and cancer.

  • Industry: Used in the development of novel materials with specific chemical properties.

Wirkmechanismus

The compound exerts its effects through various mechanisms, primarily targeting specific molecular pathways. In medicinal applications, it often inhibits enzymes or binds to receptors, disrupting normal biological processes. Its trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy. The furan and pyridazinone moieties contribute to its binding affinity and selectivity for particular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other sulfonamide-based heterocycles, though key differences define its uniqueness:

Compound Core Heterocycle Linker Sulfonamide Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyridazone + Furan Propyl 4-(Trifluoromethyl) ~470 (estimated*) Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + Chromenone Ethyl 4-Methyl 589.1 175–178
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide Pyridine + Oxadiazole Methyl 4-Methyl ~500 (estimated) Not reported

*Molecular weight estimated based on structural formula (C₁₉H₁₇F₃N₄O₄S).

  • Core Heterocycle : The pyridazone-furan system distinguishes the target compound from pyrazolo-pyrimidine (e.g., Example 53 in ) or pyridine-oxadiazole hybrids (e.g., ). Pyridazone’s electron-deficient nature may influence binding specificity compared to pyridine or pyrimidine derivatives.
  • Substituents : The -CF₃ group enhances lipophilicity (logP ~3.5 estimated) relative to methyl or isopropyl groups, impacting membrane permeability and metabolic stability .

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs (e.g., 4-methyl sulfonamides in ). However, the pyridazone’s polar carbonyl group may partially offset this effect.
  • Thermal Stability: The melting point of the target compound is unreported, but analogs like the chromenone-pyrazolo-pyrimidine in exhibit higher melting points (175–178°C), likely due to crystalline packing from aromatic stacking.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.